The synthesis of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through several methods. A notable approach involves the following steps:
For example, one method describes the reaction of a pyrazolo[1,5-a]pyrimidine with hydrazinium hydroxide in ethanol at low temperatures followed by gradual heating to room temperature until completion .
The molecular structure of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid includes:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used for structural elucidation and confirmation of purity .
The compound participates in various chemical reactions:
The efficiency of these reactions often depends on the reaction conditions such as temperature, pressure, and choice of catalysts .
The mechanism of action for 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid primarily relates to its role as an inhibitor of Bruton's tyrosine kinase. This kinase is crucial for B-cell receptor signaling pathways:
Experimental studies have shown that derivatives of this compound exhibit significant biological activity against various cancer cell lines .
The applications of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid are diverse:
Given its biological relevance and synthetic utility, this compound represents a valuable asset in both medicinal chemistry and organic synthesis domains .
The synthesis of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 1200497-73-9) relies on multicomponent reactions (MCRs) that assemble the bicyclic pyrazolo[1,5-a]pyrimidine core from 1,3-dicarbonyl intermediates and hydrazine derivatives. A representative route involves:
Table 1: Key Synthetic Intermediates
Intermediate | Function | Typical Yield |
---|---|---|
5-Amino-3-methylpyrazole | Core precursor | 89% [8] |
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Chlorinated intermediate | 61% [8] |
Boc-protected tetrahydropyrazolopyrimidine | Carboxylation substrate | 75–85% [1] |
Yield Sensitivity:
Step Efficiency:
Table 2: Comparative Synthetic Routes
Method | Key Step | Overall Yield | Advantages |
---|---|---|---|
Multicomponent Cyclization | Cyclocondensation + Boc protection | 25–30% | Fewer steps |
Patent Route (CN110551123A) | Sequential functionalization | 10.61% | Scalable, avoids chromatography |
Scale-Up Modifications:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1